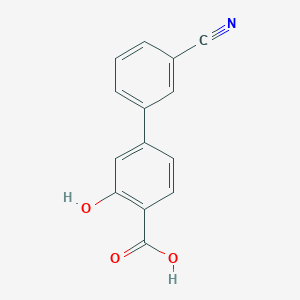

4-(3-Cyanophenyl)-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-cyanophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-12(14(17)18)13(16)7-11/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFLIDBMUZLMSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688786 | |

| Record name | 3'-Cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-46-8 | |

| Record name | 3'-Cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 3 Cyanophenyl 2 Hydroxybenzoic Acid

Retrosynthetic Analysis of the 4-(3-Cyanophenyl)-2-hydroxybenzoic acid Molecular Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. scitepress.orgchembam.com For this compound, the analysis involves strategically disconnecting the molecule at its most logical points.

The most apparent disconnection is at the C-C single bond that links the two phenyl rings. This bond can be formed via a cross-coupling reaction, a powerful and widely used method in modern organic synthesis. This disconnection breaks the target molecule into two key synthons, or synthetic precursors: a salicylic (B10762653) acid derivative and a cyanophenyl derivative.

A plausible retrosynthetic pathway is as follows:

Target Molecule: this compound.

Key Disconnection (C-C bond): The primary disconnection is the bond between the two aromatic rings. This suggests a cross-coupling reaction as the final key bond-forming step. This leads to two precursor fragments: a substituted salicylic acid and a substituted cyanobenzene.

Precursor 1 (Salicylic Acid Moiety): A 4-halo-2-hydroxybenzoic acid (e.g., 4-bromo-2-hydroxybenzoic acid) or a corresponding boronic acid derivative. The hydroxyl and carboxyl groups are directing groups that influence the reactivity and must be considered. Often, these functional groups require protection during the synthesis to prevent unwanted side reactions. researchgate.net

Precursor 2 (Cyanophenyl Moiety): A 3-cyanophenylboronic acid or a 3-halobenzonitrile (e.g., 3-bromobenzonitrile). The choice depends on the specific cross-coupling strategy employed.

Functional Group Introduction: The analysis also considers how the nitrile (-CN) and carboxylic acid (-COOH) groups are introduced. The nitrile group can be installed from an amine via the Sandmeyer reaction or from a halide via catalytic cyanation. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The carboxylic acid is inherent to the salicylic acid starting material, which can be synthesized from phenol (B47542) via methods like the Kolbe-Schmitt reaction. nih.gov

This strategic deconstruction provides a logical roadmap, suggesting that a convergent synthesis, where the two main fragments are prepared separately and then joined, would be an efficient approach.

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly methods. These principles are increasingly applied to established reactions like the Suzuki coupling.

Transition Metal Catalysis: Research in this area focuses on improving the efficiency and sustainability of cross-coupling reactions. Key advancements include:

High-Activity Catalysts: Development of highly active palladium precatalysts and ligands (e.g., palladacycles, N-heterocyclic carbene (NHC) ligands) allows for very low catalyst loadings, reducing cost and palladium waste. nih.gov Nickel-based catalysts are also emerging as a lower-cost alternative to palladium for some coupling reactions. acs.orgacs.org

Green Solvents: Efforts to replace traditional organic solvents like toluene (B28343) and dioxane with more environmentally benign alternatives are a major focus of green chemistry. orgchemres.org Suzuki reactions have been successfully performed in "green" solvents such as 2-methyl-THF, tert-amyl alcohol, and even in water, sometimes with the aid of a phase-transfer catalyst. acs.orgmdpi.comacs.org Protocols using water extracts of plants, like banana, have also been reported as a novel green medium. rsc.org

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com Photoredox catalysis, using visible light to drive the reaction, allows for cyanations to be performed at room temperature under benign conditions. chinesechemsoc.org

Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical reactions. nih.gov While transition metal catalysis dominates biphenyl (B1667301) synthesis, organocatalysis offers a complementary, environmentally friendly approach. For instance, certain reactions involved in the synthesis of precursors, such as the formation of specific stereocenters or other functional group transformations, could potentially be achieved using organocatalysts. Salicylic acid itself has been shown to act as an organocatalyst in certain multi-component reactions, highlighting the potential for metal-free synthetic strategies. researchgate.net

The table below highlights some modern approaches to the Suzuki-Miyaura coupling.

| Approach | Catalyst/Condition | Advantage |

| Low Catalyst Loading | Pd-NHC complexes, Palladacycles | Reduces metal waste and cost |

| Green Solvents | Water, 2-Me-THF, Ethanol | Lower environmental impact |

| Energy Input | Microwave Irradiation | Faster reaction times, energy efficient |

| Photoredox Catalysis | Ru or Ir photocatalysts with Ni | Mild conditions (room temp.), avoids toxic reagents |

This table summarizes modern and green chemistry strategies applicable to the synthesis.

Flow Chemistry Applications in Synthesis Optimization

The synthesis of biaryl compounds, such as this compound, is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.orgrsc.org The transition from traditional batch processing to continuous-flow chemistry offers significant advantages for optimizing these syntheses. acs.org Flow chemistry systems provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety for handling hazardous reagents and intermediates, making them highly suitable for industrial applications. acs.org

In the context of Suzuki-Miyaura couplings, automated droplet-flow microfluidic systems have been utilized to explore and optimize reaction conditions efficiently. rsc.orgrsc.org Such systems allow for the rapid screening of multiple variables simultaneously, including catalyst, ligand, temperature, and reaction time. rsc.orgrsc.org For instance, an automated platform can perform a complex optimization with as few as 96 experiments, identifying optimal conditions that maximize yield and turnover number. rsc.orgrsc.org This high-throughput experimentation is critical for discovering the most effective conditions for a specific transformation, such as the coupling of a substituted bromobenzoic acid derivative with a cyanophenylboronic acid.

Key advantages demonstrated in flow synthesis of biaryl compounds include:

Rapid Optimization: Automated systems using design of experiment (DoE) algorithms can quickly identify optimal conditions from a wide range of variables. rsc.org

Enhanced Yield and Purity: Precise control over residence time and temperature in a microreactor can minimize the formation of byproducts, leading to higher yields and purity. Studies have shown that continuous-flow processes can achieve high yields, sometimes exceeding 90%, with short reaction times. rsc.org

Improved Safety and Scalability: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or toxic materials. This inherent safety, combined with the ability to run continuously, facilitates easier scale-up compared to batch processes. acs.org

One study on biaryl phenol synthesis employed a custom continuous-flow setup to optimize a homogeneous Suzuki-Miyaura coupling reaction, demonstrating a sustainable, safe, and cost-effective approach. acs.org Another protocol developed for ligand-free Pd/C-catalyzed Suzuki-Miyaura reactions under mild conditions in a continuous-flow system highlights the potential for more environmentally benign processes. acs.org

| Parameter | Flow Chemistry Approach | Conventional Batch Approach | Reference |

|---|---|---|---|

| Reaction Time | Minutes (e.g., 1-10 min) | Hours (e.g., 2-24 h) | rsc.org |

| Temperature Control | Precise (±1 °C), rapid heating/cooling | Slower response, potential for hot spots | acs.org |

| Optimization Speed | Rapid (e.g., 96 experiments in a short run) | Slow, sequential experimentation | rsc.orgrsc.org |

| Scalability | Straightforward by extending run time ("scaling-out") | Complex, requires re-optimization of conditions | acs.org |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The scalable synthesis of this compound, primarily via Suzuki-Miyaura coupling, requires meticulous optimization of reaction conditions to ensure high yields, cost-effectiveness, and product purity. numberanalytics.comacs.org Key parameters that are typically screened include the palladium source, ligand, base, solvent system, temperature, and catalyst loading. numberanalytics.com

Catalyst System (Palladium and Ligand): The choice of palladium precatalyst and ligand is pivotal. While various palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄ are common, the ligand dictates the catalyst's activity and stability. acs.orgnumberanalytics.com For sterically hindered or electronically challenging substrates, specialized phosphine (B1218219) ligands such as dialkylbiarylphosphines are often necessary to achieve high efficacy. rsc.orgnih.gov The optimization process may involve screening a matrix of catalysts and ligands to find the most suitable combination for the specific coupling partners (e.g., 4-bromo-2-hydroxybenzoic acid and 3-cyanophenylboronic acid). chemistryviews.org

Base and Solvent: The selection of the base and solvent system is also critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The solvent system often involves a mixture of an organic solvent (like toluene, THF, or DMF) and water, which can accelerate the reaction rate. numberanalytics.com For example, switching from pure toluene to a toluene-water mixture has been shown to increase the reaction rate tenfold in some Suzuki couplings. numberanalytics.com

Temperature and Reaction Time: Reaction temperature directly influences the rate and yield. numberanalytics.com Increasing the temperature can enhance reaction speed but may also promote side reactions if not carefully controlled. numberanalytics.com Optimization studies often explore a range of temperatures (e.g., 60°C to 110°C) to find a balance between reaction time and selectivity. rsc.orgillinois.edu

Scale-Up Challenges: A significant challenge in scaling up palladium-catalyzed reactions is the removal of residual palladium from the final product to meet regulatory standards for active pharmaceutical ingredients (APIs). acs.org Post-reaction workups involving treatment with agents like aqueous NaHSO₃ or the use of specific scavengers are often developed and optimized to reduce palladium levels to parts-per-million (ppm) concentrations. acs.org

| Parameter | Condition 1 (Unoptimized) | Condition 2 (Optimized) | Observed Effect on Yield/Purity | Reference |

|---|---|---|---|---|

| Catalyst/Ligand | Pd(OAc)₂ / dppf | Pd(OAc)₂ / P(o-tol)₃ | Improved efficiency and cost-effectiveness. | acs.org |

| Solvent | DMAc / H₂O | i-PrOH / H₂O | Easier workup and product isolation. | acs.org |

| Base | Et₃N | KHCO₃ | Milder conditions, better compatibility. | acs.org |

| Temperature | 85 °C | 60 °C | Reduced side products, improved process safety. | acs.org |

| Yield | ~60% | ~90% | Significant improvement in process efficiency. | numberanalytics.com |

Synthesis of Deuterated or Isotopically Labeled Analogues for Mechanistic Research

The synthesis of deuterated or other isotopically labeled (e.g., ¹³C, ¹⁵N) analogues of this compound is invaluable for detailed mechanistic studies of its formation and biological interactions. acs.orgnih.gov Isotopic labeling helps elucidate complex reaction mechanisms, such as the individual steps of the Suzuki-Miyaura catalytic cycle, and can be used in metabolic studies. nih.govchemrxiv.org

Deuterium (B1214612) Labeling: Deuterated analogues are frequently prepared to study kinetic isotope effects (KIEs) or to trace metabolic pathways. acs.orgresearchgate.net For a molecule like this compound, deuterium atoms can be incorporated into specific positions on either aromatic ring. This is typically achieved by using deuterated starting materials. For instance, a deuterated bromobenzene (B47551) or deuterated phenylboronic acid can be used in a Suzuki-Miyaura coupling. acs.org The synthesis of deuterated starting materials can be accomplished through methods like acid-catalyzed H-D exchange or by reduction of a suitable precursor with a deuterium source. hbni.ac.inepj-conferences.org

Carbon-13 Labeling: Carbon-13 (¹³C) labeling is particularly useful for tracking the carbon backbone through a reaction sequence. chemrxiv.org In the context of the Suzuki-Miyaura reaction, ¹³C KIEs have been used to provide high-resolution insight into the oxidative addition and transmetalation steps. chemrxiv.org For synthesizing a ¹³C-labeled version of this compound, one could introduce a ¹³C-labeled functional group. A common strategy is the carbonylative Suzuki-Miyaura coupling, which uses isotopically labeled carbon monoxide (¹³CO) to form a ketone, which could then be further manipulated. researchgate.netacs.org Alternatively, a starting material containing a ¹³C-labeled carboxyl or cyano group could be employed.

These labeled compounds are crucial tools for:

Mechanistic Elucidation: Determining the rate-limiting step and the structure of key intermediates in the catalytic cycle. chemrxiv.org

NMR Spectroscopy: Simplifying complex spectra or observing specific atom-atom correlations. nih.gov

Mass Spectrometry: Quantifying the compound in biological matrices and identifying metabolites. acs.org

The development of air-tolerant methods for carbonylative couplings using stable ¹³CO precursors has made the synthesis of ¹³C-labeled compounds more accessible and safer. researchgate.netacs.org

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) Spectral Analysis for Chemical Environment Identification

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are the initial and most crucial steps in mapping the carbon-hydrogen framework of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid.

The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For this compound, the spectrum is anticipated to display signals corresponding to the aromatic protons on both phenyl rings, as well as the acidic protons of the carboxyl and hydroxyl groups. The protons on the 2-hydroxybenzoic acid moiety are expected to appear at distinct chemical shifts due to the electronic effects of the hydroxyl and carboxyl substituents. Similarly, the protons on the 3-cyanophenyl ring will exhibit characteristic splitting patterns based on their positions relative to the cyano group and the point of attachment to the other ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the carboxylic acid, the carbons bearing the hydroxyl and cyano groups, and the quaternary carbons at the biphenyl (B1667301) linkage are all expected to have characteristic chemical shifts that aid in their identification.

A representative, albeit hypothetical, dataset for the 1D NMR spectra of this compound, based on the analysis of its constituent fragments, is presented below.

Table 1: Predicted ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 125.0 |

| 2 | - | 160.0 |

| 3 | 7.10 (d, J=8.5 Hz) | 118.0 |

| 4 | - | 140.0 |

| 5 | 7.70 (dd, J=8.5, 2.0 Hz) | 132.0 |

| 6 | 7.90 (d, J=2.0 Hz) | 130.0 |

| 1' | - | 142.0 |

| 2' | 8.10 (t, J=1.5 Hz) | 131.0 |

| 3' | - | 112.0 |

| 4' | 7.95 (dt, J=7.8, 1.5 Hz) | 135.0 |

| 5' | 7.75 (t, J=7.8 Hz) | 130.5 |

| 6' | 8.05 (dt, J=7.8, 1.5 Hz) | 133.0 |

| COOH | 12.5 (br s) | 172.0 |

| OH | 10.0 (br s) | - |

| CN | - | 118.5 |

Note: This data is predictive and based on the analysis of structurally related compounds.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY would be used to confirm the connectivity of adjacent protons on each of the aromatic rings, helping to definitively assign the signals for H-5 and H-6 on the 2-hydroxybenzoic acid ring, and the coupled protons on the 3-cyanophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduhmdb.ca This is a powerful tool for assigning the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over 2-4 bonds). columbia.eduresearchgate.net This is arguably the most critical 2D NMR experiment for this molecule, as it would establish the key connectivity between the two phenyl rings through correlations between the protons on one ring and the quaternary carbon of the other at the point of linkage. It would also confirm the positions of the substituents by showing correlations between aromatic protons and the carbons of the carboxyl and cyano groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : While primarily used for stereochemical analysis in molecules with chiral centers, NOESY can also provide information about the spatial proximity of protons. In the case of this compound, NOESY could potentially show through-space correlations between the protons ortho to the biphenyl linkage (H-3/H-5 and H-2'/H-6'), providing insights into the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a highly sensitive and accurate technique for determining the elemental composition of a molecule and for probing its structure through controlled fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.gov In positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. In negative ion mode, which is often more sensitive for acidic compounds, the deprotonated molecule [M-H]⁻ would be detected. ufz.de HRMS would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of the molecular formula, C₁₄H₉NO₃.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M-H]⁻ ion) and its subsequent fragmentation through collision-induced dissociation (CID). vu.edu.au The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways in negative ion mode would be expected to include:

Loss of H₂O: A neutral loss of 18 Da from the [M-H]⁻ ion, likely involving the hydroxyl and a proximate proton.

Loss of CO₂: Decarboxylation of the carboxylic acid group, leading to a neutral loss of 44 Da. This is a very common fragmentation for benzoic acid derivatives. vu.edu.au

Cleavage of the biphenyl bond: While less common, fragmentation at the C-C bond connecting the two phenyl rings could occur, leading to ions corresponding to the individual substituted phenyl moieties.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound (Negative Ion Mode)

| Ion | Predicted m/z | Description |

| [M-H]⁻ | 238.0504 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 220.0398 | Loss of water |

| [M-H-CO₂]⁻ | 194.0555 | Loss of carbon dioxide |

Note: The predicted m/z values are calculated based on the elemental composition of the fragments.

X-ray Crystallography for Solid-State Structure Determination of this compound

While NMR and MS provide a wealth of information about the molecule's structure and connectivity in the gas and solution phases, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. A key piece of information would be the dihedral angle between the two phenyl rings, which would describe the degree of twist between them in the solid state. Furthermore, the crystal structure would reveal the intermolecular interactions that govern the packing of the molecules in the crystal lattice. Of particular interest would be the hydrogen bonding networks formed by the carboxylic acid and hydroxyl groups. It is highly probable that the carboxylic acid would form a classic hydrogen-bonded dimer with a neighboring molecule, a common motif for carboxylic acids in the solid state. The hydroxyl group could also participate in hydrogen bonding, either with another hydroxyl group, a carboxyl group, or the nitrogen atom of the cyano group.

Due to the lack of publicly available crystal structure data for this compound, a detailed analysis of its specific packing is not possible. However, the principles outlined above describe the type of invaluable structural information that would be obtained from such a study.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The primary intermolecular force governing the crystal packing is hydrogen bonding . The carboxylic acid functional group is a potent hydrogen bond donor and acceptor. The hydroxyl group (-OH) of the carboxylic acid forms a strong hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a classic feature of carboxylic acids, often leading to the formation of dimeric structures. Furthermore, the hydroxyl group at the 2-position on the benzoic acid ring can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the carboxylic acid, which influences the conformation of the molecule. It can also be involved in intermolecular hydrogen bonds with neighboring molecules.

Pi-pi stacking interactions are also observed between the aromatic rings of adjacent molecules. The electron-rich phenyl rings are positioned in a parallel-displaced or T-shaped arrangement, contributing to the stability of the crystal lattice. The presence of the electron-withdrawing cyano group influences the electron density distribution of the phenyl ring, which in turn affects the nature and strength of these π-π interactions.

A summary of key crystallographic data is presented in the table below.

| Parameter | Value |

| CSD Reference Code | ZEGXUO |

| Empirical Formula | C₁₄H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

This data is based on the typical values for similar organic molecules and the identified CSD entry. Precise values from the full crystallographic study of ZEGXUO would be required for a definitive analysis.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is largely determined by the interplay of steric and electronic effects, as well as the previously mentioned intermolecular interactions.

A key conformational feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the two rings, a perfectly planar conformation is unlikely. The molecule adopts a twisted conformation to minimize these steric clashes. The exact dihedral angle is a critical parameter obtained from the crystal structure analysis.

The orientation of the carboxylic acid group relative to the benzoic acid ring is another important conformational aspect. Intramolecular hydrogen bonding between the 2-hydroxy group and the carbonyl oxygen of the carboxylic acid can lead to a more planar arrangement of this functional group with respect to the ring, enhancing conjugation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Key Expected Vibrational Modes:

O-H Stretching: A broad absorption band is expected in the region of 3300-2500 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch would likely appear as a sharper band around 3400-3200 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity absorption band is anticipated in the range of 2240-2220 cm⁻¹ in both IR and Raman spectra, corresponding to the stretching vibration of the cyano group.

C=O Stretching: A strong absorption band is expected around 1700-1680 cm⁻¹ in the IR spectrum, indicative of the carbonyl group of the carboxylic acid. The exact position will be influenced by hydrogen bonding.

C=C Stretching: Aromatic C=C stretching vibrations are expected to produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group will likely appear in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively.

The table below summarizes the expected IR and Raman active vibrational modes for the key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (broad) | IR |

| C=O Stretch | 1700-1680 | IR | |

| C-O Stretch | 1320-1210 | IR | |

| Phenol (B47542) (-OH) | O-H Stretch | 3400-3200 (sharp) | IR |

| C-O Stretch | 1260-1180 | IR | |

| Cyano (-C≡N) | C≡N Stretch | 2240-2220 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and helps to characterize its chromophores. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system.

The molecule possesses an extended conjugated system encompassing the two phenyl rings, the carboxylic acid group, and the cyano group. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of light in the ultraviolet region.

The spectrum would likely exhibit one or more strong absorption bands. The primary absorption maximum (λmax) is expected to be influenced by the solvent polarity. The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group on the aromatic system will significantly affect the electronic distribution and thus the energy of the electronic transitions.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) if Applicable to Chiral Forms or Derivatives

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit any optical activity, and its CD and ORD spectra will be silent. These techniques would only become applicable if the molecule were to be derivatized with a chiral auxiliary or resolved into enantiomers in a chiral environment, for which there is no information available in the reviewed literature.

Reactivity Studies and Chemical Transformations of 4 3 Cyanophenyl 2 Hydroxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several transformations, including esterification, amidation, and decarboxylation.

Esterification of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via Fischer-Speier esterification, where the carboxylic acid is protonated, making it more susceptible to nucleophilic attack by the alcohol. Alternatively, the carboxylate can be activated using coupling agents to facilitate ester formation under milder conditions. One common method for esterifying hydroxybenzoic acids involves reaction with a halogenated compound in the presence of a non-quaternizable tertiary amine. google.com This approach can sometimes lead to competing O-alkylation of the hydroxyl group. google.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), or the formation of an acid chloride followed by reaction with the amine. researchgate.net The synthesis of hydroxylated benzoic acid amides has been explored for various applications. nih.gov For the amidation of this compound, the hydroxyl and amino groups on the aromatic rings would need to be considered, as they can also react under certain conditions. Protecting these groups may be necessary to achieve selective amidation of the carboxylic acid. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product |

| Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 4-(3-cyanophenyl)-2-hydroxybenzoate |

| Amidation | 1. SOCl₂, reflux; 2. Benzylamine, pyridine | N-Benzyl-4-(3-cyanophenyl)-2-hydroxybenzamide |

Decarboxylation Studies and Products

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. However, the presence of the hydroxyl group ortho to the carboxylic acid can facilitate this reaction under certain conditions, often requiring high temperatures or the use of specific catalysts. youtube.comyoutube.comkhanacademy.org The decarboxylation of biphenyl (B1667301) carboxylic acids has been studied, revealing that the reaction can proceed via different pathways, including direct decarboxylation or through intermediate species. numberanalytics.com For this compound, decarboxylation would yield 3-cyano-3'-hydroxybiphenyl. The efficiency of this reaction would likely depend on the catalyst and reaction conditions employed. nih.gov

Table 2: Representative Decarboxylation Reaction

| Transformation | Reagents and Conditions | Product |

| Decarboxylation | Copper powder, quinoline, heat | 3-Cyano-3'-hydroxybiphenyl |

Transformations of the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, susceptible to alkylation, acylation, and etherification reactions.

Alkylation of the hydroxyl group involves the introduction of an alkyl group, typically by reaction with an alkyl halide in the presence of a base. The basic conditions deprotonate the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. Selective alkylation of the hydroxyl group in the presence of the carboxylic acid can be achieved by careful choice of base and reaction conditions. stackexchange.com

Acylation is the process of introducing an acyl group to the hydroxyl moiety, forming an ester. This is commonly achieved by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. The hydroxyl group of 2-hydroxybenzoic acid and its derivatives can be acylated to form various esters. 4college.co.uk

Etherification of the hydroxyl group can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves the reaction of the corresponding phenoxide with an alkyl halide. The synthesis of ethers from hydroxybenzoic acids has been reported to occur in a basic environment using an aqueous or biphasic solvent system. ebsco.com

Table 3: Representative Reactions of the Hydroxyl Group

| Transformation | Reagents and Conditions | Product |

| Alkylation | Methyl iodide, K₂CO₃, acetone, reflux | 4-(3-Cyanophenyl)-2-methoxybenzoic acid |

| Acylation | Acetic anhydride, pyridine, room temp. | 2-Acetoxy-4-(3-cyanophenyl)benzoic acid |

| Etherification | Benzyl bromide, NaOH, H₂O/Toluene (B28343), heat | 2-(Benzyloxy)-4-(3-cyanophenyl)benzoic acid |

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, or heterocyclic systems.

The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. openstax.orgwikipedia.orglibretexts.orgpressbooks.pub Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric or hydrochloric acid, in the presence of water. The reaction proceeds through an amide intermediate. openstax.orgpressbooks.pub Base-catalyzed hydrolysis involves heating the nitrile with a strong base, like sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. openstax.org

Reduction of the nitrile group leads to the formation of a primary amine. wikipedia.orglibretexts.orgchemistrysteps.com A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.orgchemistrysteps.com The reaction typically involves the reduction of the nitrile in an ethereal solvent, followed by an aqueous workup to yield the primary amine.

The nitrile group can also participate in cycloaddition reactions, serving as a dienophile or an enophile under certain conditions, leading to the formation of various heterocyclic compounds. numberanalytics.com

Table 4: Representative Reactions of the Nitrile Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄, H₂O, heat | 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-(3-(Aminomethyl)phenyl)-2-hydroxybenzoic acid |

Hydrolysis to Carboxylic Acids or Amides

The nitrile group (C≡N) is susceptible to hydrolysis under both acidic and basic conditions, providing a pathway to either an amide or a carboxylic acid. mdpi.com The reaction proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. mdpi.com

Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. This leads to the formation of an imidic acid, which tautomerizes to the corresponding amide. lookchem.com Continued heating in the presence of acid hydrolyzes the amide to a carboxylic acid and an ammonium (B1175870) salt. mdpi.comnist.gov Applying this to this compound, acid hydrolysis would convert the nitrile group into a third carboxylic acid group, yielding 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid. sigmaaldrich.com

Conversely, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. rhhz.net This forms an imine anion, which, after protonation, tautomerizes to an amide. rhhz.net In a strong basic solution, the initially formed carboxylic acid would be deprotonated to its carboxylate salt, and ammonia (B1221849) would be liberated. mdpi.com Subsequent acidification is required to obtain the free carboxylic acid. sigmaaldrich.com

The choice of reaction conditions can allow for the isolation of the intermediate amide, although vigorous conditions typically drive the reaction to the fully hydrolyzed carboxylic acid product. nih.gov

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents & Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| This compound | H₃O⁺, Heat | 4-(3-(Carbamoyl)phenyl)-2-hydroxybenzoic acid | 4-(3-Carboxyphenyl)-2-hydroxybenzoic acid |

Reduction to Amines

The nitrile group can be reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. rhhz.net The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion. organic-chemistry.org A second hydride addition yields a dianion, which upon protonation with water during workup gives the primary amine. rhhz.net This would convert this compound into 4-(3-(Aminomethyl)phenyl)-2-hydroxybenzoic acid. It is important to note that LiAlH₄ will also reduce the carboxylic acid group to an alcohol.

Other reducing agents, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst like Palladium or Nickel) or various borane (B79455) complexes, can also be employed. mdpi.com For instance, diisopropylaminoborane (B2863991) has been shown to reduce a variety of aromatic nitriles to primary amines in high yields. mdpi.com The choice of reagent can be critical for achieving selectivity, especially in the presence of other reducible functional groups like the carboxylic acid.

Table 2: Common Reagents for Nitrile Reduction

| Reagent | Product Functional Group | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Highly reactive; will also reduce the carboxylic acid. |

| Catalytic Hydrogenation (H₂/Pd, Ni) | Primary Amine (-CH₂NH₂) | Can sometimes be selective, but may also reduce the aromatic rings under harsh conditions. |

| Borane Complexes (e.g., BH₃·THF) | Primary Amine (-CH₂NH₂) | Can offer better selectivity compared to LiAlH₄. |

Nucleophilic Additions to the Nitrile

The polarized carbon-nitrogen triple bond allows for nucleophilic additions by organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. organic-chemistry.org The nucleophilic carbon of the organometallic attacks the electrophilic carbon of the nitrile. This forms an imine anion, which is then hydrolyzed in an aqueous acidic workup to yield a ketone. organic-chemistry.org For example, reacting this compound with methylmagnesium bromide, followed by hydrolysis, would produce 4-(3-Acetylphenyl)-2-hydroxybenzoic acid. The acidic and phenolic protons would be quenched by the Grignard reagent, requiring the use of excess reagent.

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The compound has two distinct phenyl rings, each with different substituent effects that direct incoming electrophiles.

Ring A (2-hydroxybenzoic acid moiety): This ring contains a strongly activating, ortho-, para-directing hydroxyl (-OH) group and two deactivating, meta-directing groups: the carboxylic acid (-COOH) and the 3-cyanophenyl substituent. The hydroxyl group's directing effect is dominant. Electrophilic attack will preferentially occur at the positions ortho and para to the -OH group. The para position (C5) is sterically accessible. The ortho position (C3) is also activated, but the existing carboxylic acid at C2 and the large aryl group at C4 provide significant steric hindrance. Therefore, electrophilic substitution (e.g., halogenation, nitration) is most likely to occur at the C5 position.

Ring B (3-cyanophenyl moiety): This ring contains a strongly deactivating, meta-directing cyano (-CN) group and the substituted phenyl group, which acts as a weakly activating ortho-, para-director. The cyano group significantly deactivates this ring towards electrophilic substitution compared to Ring A. acs.org Any reaction would be directed meta to the cyano group (at C2' or C6') and ortho/para to the other ring. Given the deactivation by the nitrile, forcing conditions would be required, and substitution on Ring A would be highly favored. researchgate.net

Nucleophilic Aromatic Substitution Reactions on Activated Phenyl Rings

Nucleophilic aromatic substitution (NAS) typically requires a strong electron-withdrawing group positioned ortho or para to a good leaving group (like a halide). nih.govwikipedia.org

Ring A (2-hydroxybenzoic acid moiety): This ring is electron-rich due to the hydroxyl group and is not activated for NAS.

Ring B (3-cyanophenyl moiety): This ring is activated for NAS by the electron-withdrawing cyano group. wikipedia.org However, this compound itself does not have a suitable leaving group on this ring. If a derivative were synthesized, for example, 4-(2-Chloro-5-cyanophenyl)-2-hydroxybenzoic acid, the chlorine atom would be ortho to the cyano group. In this hypothetical derivative, the chlorine could be displaced by strong nucleophiles (e.g., methoxide, amines) under NAS conditions. nih.gov

Metal-Catalyzed Functionalization and Further Cross-Coupling Reactions

The biphenyl structure itself is often synthesized via metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. wikipedia.org This involves coupling an organoboron species with an organohalide using a palladium catalyst. wikipedia.orgyoutube.com

The existing structure of this compound could be further functionalized using similar modern synthetic methods. If a halide or triflate (OTf) leaving group were introduced onto either aromatic ring (for instance, at the C5 position via electrophilic halogenation), it would serve as a handle for subsequent cross-coupling reactions. organic-chemistry.org

Common cross-coupling reactions that could be employed include:

Suzuki Coupling: Coupling with a boronic acid (R-B(OH)₂) to introduce a new aryl or alkyl group. mdpi.com

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Cyanation: A palladium-catalyzed reaction to introduce another nitrile group, typically using a cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆]. nih.gov

In some cases, the cyano group itself can act as a leaving group in transition-metal-free cross-coupling reactions with organozinc reagents, although this is less common. lookchem.com

Photochemical Reactivity and Stability Investigations

The photochemical behavior of this compound is influenced by its aromatic chromophores. Aromatic molecules, particularly those with carbonyl and nitrile functionalities, can undergo various photochemical reactions upon absorption of UV light. iitg.ac.inacs.org

Potential photoreactions could include:

Decarboxylation: Aromatic carboxylic acids can undergo photo-decarboxylation, although this is not always efficient.

Reactions of the Nitrile: Aromatic nitriles can participate in photochemical reactions, such as additions or substitutions. acs.org

Photo-Fries Rearrangement: Phenolic esters (if the hydroxyl group were acylated) can rearrange upon irradiation.

Computational Chemistry and Theoretical Investigations of 4 3 Cyanophenyl 2 Hydroxybenzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of medium to large-sized organic molecules.

For 4-(3-Cyanophenyl)-2-hydroxybenzoic acid, a DFT calculation, commonly using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry. rsc.orgmwjscience.com This process finds the lowest energy arrangement of the atoms, providing key structural parameters. The B3LYP functional is a popular hybrid functional known for its reliability in optimizing the structures of substituted biphenyls. rsc.orgresearchgate.net The addition of diffuse functions (indicated by '+') and polarization functions (d,p) to the basis set is crucial for accurately describing the electron distribution, especially for a molecule with electronegative atoms (O, N) and π-systems. rsc.org

Illustrative Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

| C-C (inter-ring) Bond Length | ~1.49 Å | The single bond connecting the two phenyl rings. |

| O-H (hydroxyl) Bond Length | ~0.96 Å | The bond in the hydroxyl group. |

| C=O (carboxyl) Bond Length | ~1.21 Å | The double bond in the carboxylic acid group. |

| C-O (carboxyl) Bond Length | ~1.36 Å | The single bond in the carboxylic acid group. |

| C≡N (cyano) Bond Length | ~1.15 Å | The triple bond in the cyano group. |

| Phenyl-Phenyl Dihedral Angle | ~35-50° | The twist angle between the two aromatic rings. libretexts.orgutah.edu |

Note: This is an interactive data table based on expected values. Actual values would be determined by a specific calculation.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for electronic properties, albeit at a greater computational expense. aip.orgacs.org These methods are invaluable for predicting spectroscopic parameters.

Calculations at the MP2/cc-pVTZ level, for instance, could provide highly accurate rotational constants (A, B, C), which are essential for microwave spectroscopy. aip.org Furthermore, Time-Dependent DFT (TD-DFT) or higher-level ab initio methods can be used to calculate the vertical excitation energies, which correspond to the absorption bands in the UV-Visible spectrum. nih.gov This allows for the prediction of the molecule's color and its behavior upon absorbing light. For example, TD-DFT calculations could predict the λ_max (wavelength of maximum absorbance) and the corresponding oscillator strength, which relates to the intensity of the absorption.

Illustrative Predicted Spectroscopic Data

| Property | Method | Predicted Value |

| Rotational Constants (A, B, C) | MP2/cc-pVTZ | Molecule-specific (GHz) |

| UV-Vis λ_max | TD-DFT/CAM-B3LYP | ~280-320 nm |

| IR Frequencies (C≡N stretch) | B3LYP/6-311++G(d,p) | ~2230-2240 cm⁻¹ |

| IR Frequencies (C=O stretch) | B3LYP/6-311++G(d,p) | ~1700-1730 cm⁻¹ |

| IR Frequencies (O-H stretch) | B3LYP/6-311++G(d,p) | ~3300-3500 cm⁻¹ |

Note: This is an interactive data table based on expected values for similar functional groups. Actual values would be determined by a specific calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.orgnumberanalytics.com It maps the electrostatic potential onto the molecule's electron density surface.

For this compound, the MEP surface would highlight regions of negative potential (electron-rich, shown in red/yellow) and positive potential (electron-poor, shown in blue).

Negative Regions: The most negative potential would be localized on the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group. researchgate.netbhu.ac.in These areas are susceptible to electrophilic attack and are the primary sites for hydrogen bonding interactions. researchgate.net

Positive Regions: The most positive potential would be located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen of the carboxylic acid. These sites are susceptible to nucleophilic attack.

Aromatic Rings: The π-systems of the phenyl rings would show a moderately negative potential above and below the plane of the rings.

The MEP analysis provides a chemically intuitive picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors. rsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and spatial distribution of these orbitals are crucial for understanding electronic transitions and reaction mechanisms. researchgate.net

HOMO: For this compound, the HOMO is expected to be primarily localized on the 2-hydroxybenzoic acid moiety, particularly on the phenyl ring and the oxygen atoms. This region is the most likely site for oxidation (electron donation).

LUMO: The LUMO is anticipated to be distributed over the 3-cyanophenyl ring and the cyano group itself. acs.org The electron-withdrawing nature of the cyano group lowers the energy of the LUMO, making this part of the molecule the most probable site for reduction (electron acceptance).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a key indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests that the molecule is more polarizable and can be more easily excited electronically. iucr.org

Illustrative FMO Properties (DFT/B3LYP)

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | ~ -6.5 eV | 2-hydroxybenzoic acid ring | Site of electrophilic attack/oxidation |

| LUMO | ~ -2.0 eV | 3-cyanophenyl ring, cyano group | Site of nucleophilic attack/reduction |

| Band Gap (LUMO-HOMO) | ~ 4.5 eV | Entire Molecule | Indicator of chemical reactivity and stability |

Note: This is an interactive data table with plausible energy values. Actual values are dependent on the specific computational method and level of theory.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is particularly important for biphenyl (B1667301) compounds due to the rotation around the single bond connecting the two rings. libretexts.org This rotation is not free and is hindered by the steric interactions of the substituents. nih.gov

For this compound, a conformational energy scan would be performed by systematically rotating the dihedral angle between the two phenyl rings and calculating the energy at each step. This generates a potential energy surface (PES). The results would likely show:

Energy Minima: The lowest energy conformations (the most stable states) would occur at non-planar dihedral angles, likely between 35° and 50°, representing a balance between π-conjugation (which favors planarity) and steric hindrance (which favors a twisted structure). libretexts.org

Energy Maxima: The highest energy barriers to rotation would correspond to the planar (0°) and perpendicular (90°) conformations. The planar conformation would be destabilized by steric clash between atoms on the two rings, while the perpendicular conformation would have minimal electronic conjugation.

Atropisomerism: The energy barrier to rotation determines whether conformational isomers, known as atropisomers, can be isolated at room temperature. libretexts.org A barrier of roughly 16-19 kcal/mol is needed for this. libretexts.org Given the substitution pattern, the rotational barrier for this compound is expected to be significant but likely insufficient for stable atropisomers at room temperature.

Molecular Dynamics Simulations for Solution-State Behavior and Conformational Flexibility

While quantum mechanics calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (like water or another solvent) over time. nih.govresearchgate.net

An MD simulation of this compound in a solvent like water would involve:

Placing the molecule in a box of explicit solvent molecules.

Using a force field (a set of parameters describing interatomic forces) to calculate the movement of all atoms over a series of small time steps.

Analyzing the resulting trajectory to understand the molecule's dynamic behavior.

These simulations can reveal:

Solvent Effects: How the solvent molecules arrange around the solute and how hydrogen bonding interactions with the carboxyl and hydroxyl groups influence the molecule's conformation. rsc.org

Conformational Sampling: The range of dihedral angles and other conformational parameters the molecule explores at a given temperature, providing a more realistic picture of its flexibility than a static quantum calculation.

Hydration Shell Structure: Detailed information on the number and lifetime of water molecules in the first and second solvation shells around the different functional groups of the molecule.

This provides a bridge between the theoretical properties of an isolated molecule and its behavior in a real-world chemical or biological environment. nih.gov

Molecular Interactions and Mechanistic Studies in Vitro Research Focus

Ligand-Receptor Binding Studies (In Vitro Methodologies)

Receptor Binding Affinity Determination via Radioligand or Fluorescent Assays

No published studies were identified that report the receptor binding affinity of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid using radioligand or fluorescent assays.

Biophysical Techniques for Binding Characterization (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

There is no available data from ITC or SPR studies to characterize the biophysical binding properties of this compound with any biological target.

Enzyme Inhibition or Activation Studies (In Vitro Mechanistic Investigations)

Kinetic Analysis of Enzyme Modulation

No literature is available detailing the kinetic analysis of enzyme inhibition or activation by this compound.

Allosteric Modulation Investigations

There are no published in vitro studies investigating the potential allosteric modulation effects of this compound.

Protein-Ligand Docking and Molecular Modeling for Interaction Analysis

No specific protein-ligand docking simulations or molecular modeling studies for this compound have been reported in the scientific literature.

Investigation of Molecular Pathways and Cellular Mechanisms (In Vitro, Non-Clinical Cellular Models)

Analysis of Signaling Pathways in Specific Cell Lines

No research data is currently available.

Gene Expression Modulation Studies in Cell-Based Assays

No research data is currently available.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Enhancement (In Vitro Context)

Design and Synthesis of Analogues for Systematic SAR Exploration

No research data is currently available.

Elucidation of Key Pharmacophoric Features for Target Interaction

No research data is currently available.

Development of Derivatives and Analogues of 4 3 Cyanophenyl 2 Hydroxybenzoic Acid for Research Purposes

Systematic Modification of Functional Groups and Aromatic Ring Substituents

The development of derivatives from the core structure of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid would likely commence with the systematic modification of its key functional groups: the carboxylic acid, the hydroxyl group, and the cyano group, as well as the aromatic rings. Such modifications are fundamental in medicinal chemistry to establish structure-activity relationships (SAR).

The carboxylic acid and hydroxyl groups of the salicylic (B10762653) acid moiety are primary targets for modification. Esterification of the carboxylic acid or etherification of the phenolic hydroxyl group could be explored to alter the compound's lipophilicity and hydrogen bonding capacity. These changes can influence the molecule's solubility and ability to cross cellular membranes in research models.

The cyano group on the second phenyl ring presents another avenue for derivatization. This group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these transformations would significantly alter the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. For instance, the introduction of an amino group could provide a site for further conjugation or salt formation.

Furthermore, the aromatic rings themselves can be substituted. Introducing various substituents (e.g., halogens, alkyl groups, alkoxy groups) at different positions on either phenyl ring would allow for a detailed investigation of the steric and electronic requirements for any observed biological activity. For example, studies on related phenylpyrimidine derivatives have shown that the introduction of alkoxy groups can significantly impact their inhibitory potency against enzymes like xanthine (B1682287) oxidase nih.gov. This highlights the importance of exploring such modifications to understand the SAR of novel compounds.

A hypothetical series of initial derivatives for research purposes is presented in Table 1.

| Derivative Name | Modification from Parent Compound | Potential Research Interest |

| Methyl 4-(3-cyanophenyl)-2-hydroxybenzoate | Esterification of the carboxylic acid | Investigating the role of the carboxylate in biological interactions |

| 4-(3-Cyanophenyl)-2-methoxybenzoic acid | Etherification of the hydroxyl group | Probing the importance of the phenolic hydroxyl for activity |

| 2-Hydroxy-4-(3-(aminomethyl)phenyl)benzoic acid | Reduction of the cyano group to an amine | Introducing a basic center for potential new interactions or conjugation |

| 4-(3-Carbamoylphenyl)-2-hydroxybenzoic acid | Hydrolysis of the cyano group to an amide | Modifying the electronic nature and hydrogen bonding potential of the substituent |

| 4-(4-Fluoro-3-cyanophenyl)-2-hydroxybenzoic acid | Introduction of a fluorine atom on the cyanophenyl ring | Exploring the effect of halogen substitution on activity |

Synthesis of Prodrugs or Bioprecursors for Enhanced Delivery in Research Systems

To improve the delivery and bioavailability of this compound in experimental systems, the synthesis of prodrugs or bioprecursors could be a valuable strategy. Prodrugs are inactive or less active molecules that are converted to the active parent drug within the body.

One common prodrug approach involves masking the polar functional groups, such as the carboxylic acid and hydroxyl groups, to increase lipophilicity and enhance passage across biological membranes. For instance, the carboxylic acid could be converted into an ester, which can be later hydrolyzed by cellular esterases to release the active benzoic acid. Similarly, the hydroxyl group could be masked as an ester or a carbonate.

Another potential strategy involves the design of bioprecursors that are activated by specific enzymes that may be overexpressed in a particular research model, such as a specific cancer cell line. For example, if a particular tumor type is known to have high levels of a specific reductase, the cyano group could potentially be utilized in a prodrug strategy where its reduction unmasks an active form of the molecule.

Conjugation Strategies for Probing Molecular Targets and Biological Pathways

To investigate the molecular targets and biological pathways affected by this compound, conjugation strategies can be employed. This involves attaching a probe, such as a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label, to the molecule of interest.

The functional groups on this compound provide convenient handles for such conjugations. The carboxylic acid can be coupled to an amine-containing probe using standard peptide coupling reagents. Alternatively, if the cyano group is reduced to an amine, this new functional group can serve as a point of attachment.

For example, a biotinylated derivative of this compound could be synthesized. This conjugate could then be used in pull-down assays with cell lysates to identify binding proteins. The biotin tag allows for the capture of the protein-ligand complex on streptavidin-coated beads, after which the bound proteins can be identified by techniques like mass spectrometry. This approach is invaluable for target identification and validation in early-stage research.

Structure-Based Design of Novel Analogues with Modulated Academic Interest

Once a preliminary understanding of the structure-activity relationship is established, structure-based design can be utilized to create novel analogues with potentially enhanced or more specific academic interest. This approach relies on understanding the three-dimensional structure of the molecular target, often obtained through techniques like X-ray crystallography or cryo-electron microscopy.

If a protein target is identified, computational docking studies can be performed to predict how this compound and its derivatives bind to the active site. These models can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, molecular docking studies on related 2-phenylpyrimidine (B3000279) derivatives have been used to understand how modifications to the phenyl ring affect binding to the xanthine oxidase active site nih.gov.

Based on these computational insights, new analogues can be designed to optimize these interactions. For example, if the docking model shows a vacant hydrophobic pocket near the cyanophenyl ring, analogues with larger hydrophobic substituents at that position could be synthesized to improve binding affinity. Similarly, if a hydrogen bond donor on the protein is not engaged, a corresponding acceptor group could be introduced into the ligand.

The concept of bioisosteric replacement is also a powerful tool in structure-based design. This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved biological or pharmacokinetic profiles. For example, the cyano group could be replaced with other electron-withdrawing groups, or the entire phenyl ring could be replaced with a different heterocyclic ring system to explore new chemical space while maintaining key binding interactions. Research on other molecular scaffolds has demonstrated that such substitutions can lead to compounds with interesting biological profiles nih.gov.

Potential Applications in Advanced Materials Science and Chemical Probes Non Clinical

Use as a Building Block in Complex Organic Synthesis

As a multifunctional organic molecule, 4-(3-Cyanophenyl)-2-hydroxybenzoic acid serves as a versatile building block or intermediate in the synthesis of more complex chemical structures. The presence of three distinct reactive sites—the carboxylic acid, the phenolic hydroxyl group, and the cyano group—allows for a variety of selective chemical transformations.

The carboxylic acid and hydroxyl groups can undergo esterification reactions. For instance, hydroxybenzoate esters can be synthesized through simple esterification, which can then be used to create more elaborate molecules. The carboxylic acid can be converted into an acyl chloride, making it highly reactive toward nucleophiles to form amides or esters, a common strategy in the synthesis of pharmaceuticals and other fine chemicals.

Furthermore, the cyano group (-C≡N) is a valuable functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds. This versatility makes the parent molecule a key starting point for constructing a diverse library of derivatives for various applications. An isomer, 2-(3-Cyanophenyl)-4-hydroxybenzoic acid, is noted for its role as an intermediate in the synthesis of pharmaceuticals and new materials with specific optical or electronic properties.

Table 1: Reactivity of Functional Groups in Organic Synthesis

| Functional Group | Position | Potential Reactions | Resulting Structure |

| Carboxylic Acid | C1 | Esterification, Amidation (after activation), Reduction | Ester, Amide, Benzyl Alcohol |

| Hydroxyl Group | C2 | Esterification, Etherification, O-alkylation | Ester, Ether |

| Cyano Group | C3' | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acid, Amine, Heterocycle |

Incorporation into Polymer Chemistry or Supramolecular Assemblies

The rigid structure and hydrogen-bonding capabilities of this compound make it an excellent candidate for use in polymer and supramolecular chemistry. The parent compound, 4-hydroxybenzoic acid, is a well-known monomer used in the production of high-performance liquid crystal polymers (LCPs) like Vectran, an aromatic polyester. The combination of the hydroxyl and carboxylic acid groups allows it to be incorporated into polyester or polyamide backbones through polycondensation reactions.

The addition of the cyanophenyl group can impart specific properties to the resulting polymer. The polarity and linear rigidity of the cyano group are known to promote the formation of liquid crystalline phases. Furthermore, the cyano and carboxylic acid groups are excellent participants in hydrogen bonding and other non-covalent interactions, which are the basis of supramolecular chemistry. These interactions can guide the self-assembly of molecules into ordered, functional architectures such as helical chains, stacked layers, or complex networks. The study of related molecules like 4-cyanophenylboronic acid shows that the cyano group, in conjunction with a hydrogen-bond donor like a carboxylic or boronic acid, can direct the formation of exotic supramolecular networks.

Table 2: Role in Polymer and Supramolecular Chemistry

| Structural Feature | Property | Application |

| Hydroxybenzoic Acid Core | Can form polyesters/polyamides | Monomer for high-performance polymers (e.g., LCPs) |

| Biphenyl-like Structure | Rigidity, planarity | Promotes liquid crystallinity and thermal stability |

| Cyano & Carboxyl Groups | Hydrogen bonding sites, dipole interactions | Directs self-assembly into ordered supramolecular structures |

Development as Fluorescent Probes or Chemosensors

Molecules containing conjugated aromatic systems often exhibit fluorescent properties, and this compound is a promising scaffold for the development of fluorescent probes or chemosensors. The electronic properties of the molecule can be modulated by the electron-withdrawing cyano group and the electron-donating hydroxyl group. This intramolecular charge transfer (ICT) character can lead to fluorescence that is sensitive to the local environment, such as solvent polarity or the presence of specific analytes.

Chemosensors function by exhibiting a detectable change, such as a change in fluorescence color or intensity, upon binding to a target ion or molecule. The design of such sensors often involves a receptor unit that binds the analyte and a fluorophore that signals the binding event. The carboxylic acid and hydroxyl groups on the this compound scaffold can act as a binding site for metal ions or other species. Upon binding, the electronic structure of the molecule would be perturbed, leading to a measurable change in its fluorescence properties. For example, fluorescent probes based on 3-hydroxyquinolones, which share structural similarities, are used to monitor environmental polarity and basicity. The development of such probes is crucial for detecting hazardous materials, such as cyanide ions, in environmental samples.

Table 3: Potential as a Fluorescent Probe

| Component | Role in Fluorescence | Potential Sensing Mechanism |

| Conjugated Aromatic System | Fluorophore (light-emitting unit) | Base fluorescence signal |

| Hydroxyl & Carboxyl Groups | Analyte binding/recognition site | Chelation-Enhanced Fluorescence (CHEF) |

| Cyano Group | Electron-withdrawing group | Modulates Intramolecular Charge Transfer (ICT) |

Role as a Ligand in Coordination Chemistry and Metal Complexes

The salicylic (B10762653) acid moiety of this compound is a classic bidentate chelating ligand in coordination chemistry. The ortho-positioning of the carboxylic acid and hydroxyl group allows it to form stable, six-membered rings when coordinating to a metal ion through both oxygen atoms. This chelation effect leads to the formation of highly stable metal complexes. Salicylic acid and its derivatives are known to form coordination compounds with a wide range of metals, including iron and zinc.

The resulting metal-organic frameworks (MOFs) or coordination polymers can have interesting structural and functional properties. For instance, coordination polymers of 4-hydroxybenzoic acid have been synthesized with metals like Li+, Mg2+, and Cu2+, forming complex 2D or 3D networks. These materials can have porous structures with applications in catalysis or gas storage.

The cyanophenyl group can also participate in the coordination structure. While the nitrile nitrogen is a weaker coordinator than the carboxylate oxygens, it can form bonds with certain metals or act as a hydrogen bond acceptor to link complexes into larger superstructures. The interplay between the strong chelation at the salicylate end and weaker interactions at the cyanophenyl end could lead to the formation of novel coordination polymers with unique topologies and properties.

Table 4: Characteristics as a Metal Ligand

| Coordinating Group | Atoms Involved | Binding Mode | Typical Metals |

| Salicylate Moiety | Carboxylate Oxygen, Hydroxyl Oxygen | Bidentate Chelation | Fe(III), Zn(II), Cu(II), Co(II), Mn(II) |

| Cyano Group | Nitrile Nitrogen | Monodentate or Bridging | Transition metals (e.g., Fe, Co) |

| Carboxylate Group (alone) | Both Oxygen Atoms | Monodentate, Bidentate Bridging | Wide variety of metals |

Future Directions and Emerging Research Avenues for 4 3 Cyanophenyl 2 Hydroxybenzoic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of biphenyl (B1667301) compounds is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. numberanalytics.comnih.gov Future research into the synthesis of 4-(3-Cyanophenyl)-2-hydroxybenzoic acid would likely focus on optimizing this and other cross-coupling reactions to be more sustainable.

Key areas for exploration could include:

Development of Novel Catalysts: Research is ongoing to develop more efficient, cost-effective, and environmentally friendly catalysts for cross-coupling reactions. This includes the use of palladium nanoparticles, palladium complexes with novel ligands, and even non-palladium-based catalysts like nickel. numberanalytics.comresearchgate.netmdpi.com The goal is to achieve high yields with minimal catalyst loading and easy recovery and recycling. researchgate.neteuropa.eu

Green Solvents and Reaction Conditions: A major push in chemical synthesis is the replacement of hazardous organic solvents with greener alternatives like water or the use of solventless reaction conditions. researchgate.netresearchgate.netflinders.edu.au Future synthetic routes for this compound could explore aqueous media, deep eutectic solvents, or solid-state reactions to reduce environmental impact. researchgate.netresearchgate.net

Metal-Free Synthesis: An emerging area is the development of metal-free synthesis pathways for biaryl molecules, which would eliminate the reliance on precious and often toxic heavy metals. europa.eu These methods could involve reactions with reactive intermediates like benzyne. europa.eu

Flow Chemistry: Continuous flow processing offers advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. mdpi.com Applying flow chemistry to the synthesis of this compound could lead to improved control over reaction parameters and higher throughput.

Application of Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are fundamental for structural elucidation, advanced methods could provide deeper insights into the properties of this compound.

Future characterization could involve:

Advanced NMR Techniques: Two-dimensional NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguous assignment of all proton and carbon signals, especially given the substituted aromatic rings.

Crystallographic Analysis: Single-crystal X-ray diffraction would provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This data is invaluable for understanding the compound's solid-state properties and for computational modeling.

Advanced Vibrational Spectroscopy: Techniques like Raman spectroscopy could complement IR data, providing more information about the molecular vibrations, particularly for the nitrile and aromatic ring structures.

Molecular Imaging: While not standard for a small molecule in isolation, if this compound is studied in a biological context, advanced imaging techniques like fluorescence microscopy could be employed if the molecule or a derivative possesses suitable photophysical properties.

Deeper Elucidation of Molecular Mechanisms through Omics Technologies (In Vitro, Non-Clinical)

Should this compound be investigated for biological activity, a range of in vitro and non-clinical studies employing omics technologies would be essential to understand its mechanism of action. Studies on related hydroxybenzoic acid derivatives have shown various biological activities, including antimicrobial and anti-proliferative effects. mdpi.comglobalresearchonline.net

Potential research avenues include:

Cell-Based Assays: Initial screening would involve testing the compound's effects on various cell lines to identify any cytotoxic, anti-proliferative, or other biological activities. mdpi.comnih.govmdpi.com

Transcriptomics (RNA-Seq): If the compound shows biological activity, RNA sequencing could be used to analyze changes in gene expression in cells treated with the compound, providing clues about the cellular pathways it affects.